

# **Application Notes: Engineering the KRAS R68S Mutation in Cancer Cells using CRISPR/Cas9**

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#### Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1][2] [3] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to persistent downstream signaling and oncogenesis.[2][4] The KRAS R68S mutation, located in the catalytic G-domain, is considered a likely oncogenic activating mutation that increases MAPK signaling compared to wildtype KRAS.[1] Furthermore, the R68S mutation has been identified as an acquired resistance mechanism to KRAS G12C inhibitors like adagrasib.[5][6]

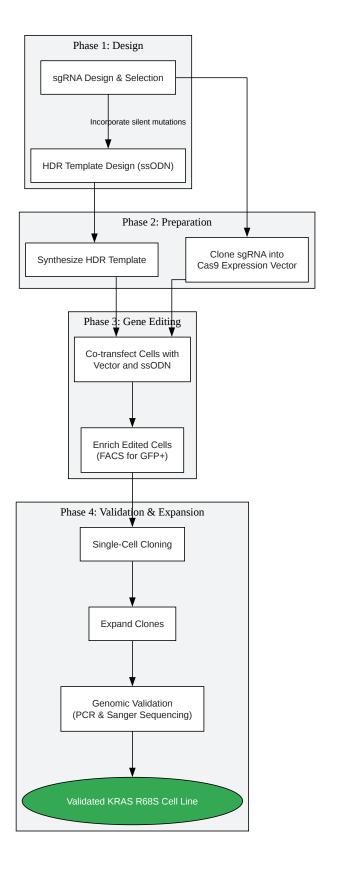
The ability to precisely introduce the KRAS R68S mutation into cancer cell lines using CRISPR/Cas9 genome editing is a critical tool for cancer research and drug development.[8] Isogenic cell lines that differ only by this specific mutation allow researchers to study its direct impact on signaling pathways, cellular phenotypes, and drug response. These models are invaluable for validating the oncogenic potential of the mutation, understanding resistance mechanisms, and screening for novel therapeutic agents that can overcome this resistance.

This document provides a detailed protocol for introducing the KRAS R68S point mutation into a cancer cell line using CRISPR/Cas9-mediated Homology-Directed Repair (HDR).

# **Experimental and Logical Workflows**



A diagram of the complete experimental workflow for generating a KRAS R68S knock-in cell line is presented below.





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Caption: Experimental workflow for KRAS R68S knock-in using CRISPR/Cas9.

# **Quantitative Data Summary**

Successful generation of a KRAS R68S knock-in cell line requires careful design and empirical validation. The following tables present representative data that may be obtained during the experimental process.

Table 1: Representative sgRNA Designs for Human KRAS (Exon 2)

| sgRNA ID    | Sequence (5'<br>to 3')        | PAM | On-Target<br>Score | Off-Target<br>Score |
|-------------|-------------------------------|-----|--------------------|---------------------|
| KRAS_R68S_1 | GGTGGAGTAT<br>TTGATAGTGT<br>A | TGG | 89                 | 95                  |
| KRAS_R68S_2 | AAGTAGTAATT<br>GATGGAGAAA     | ССТ | 85                 | 92                  |

KRAS\_R68S\_3 | CTTGTGGACAGGAGTAATTTG | AGG | 81 | 88 |

Scores are hypothetical, based on typical outputs from online design tools. Higher scores are better.

Table 2: Representative Editing Efficiency from Next-Generation Sequencing



| Sample                                   | Read Depth | Wild-Type<br>Allele (%) | HDR (R68S)<br>Allele (%) | NHEJ (Indel)<br>Allele (%)       |
|--|------------|-------------------------|--------------------------|----------------------------------|
| Bulk Population (72h post- transfection) | 15,480     | 85.2%                   | 4.1%                     | 10.7%                            |
| Clone A7                                 | 11,250     | 0%                      | 100%<br>(Homozygous)     | 0%                               |
| Clone B3                                 | 13,890     | 49.8%                   | 50.2%<br>(Heterozygous)  | 0%                               |
| Clone C1                                 | 12,100     | 51.1%                   | 0%                       | 48.9%<br>(Heterozygous<br>Indel) |

| Negative Control | 14,500 | 100% | 0% | 0% |

Table 3: Representative Phenotypic Analysis of Validated Clones

| Cell Line | KRAS Genotype | Proliferation Rate<br>(Doubling Time,<br>hrs) | p-ERK / Total ERK<br>Ratio (Fold Change<br>vs. WT) |
|-----------|---------------|---|--|
| Parental  | WT/WT         | 32.5 ± 2.1                                    | 1.0  |
| Clone B3  | WT/R68S       | 26.8 ± 1.8                                    | 2.5 ± 0.3  |

| Clone A7 | R68S/R68S | 21.4  $\pm$  1.5 | 4.1  $\pm$  0.5 |

# **Detailed Experimental Protocols**

Protocol 1: Design of sgRNA and HDR Donor Template

This protocol outlines the design of the necessary components to introduce the R68S mutation (CGC > AGC) in exon 2 of the human KRAS gene.



## 1.1. sgRNA Design:

- Identify the target region in the human KRAS gene (NCBI Gene ID: 3845). The R68 codon is located in exon 2.
- Use a web-based sgRNA design tool (e.g., GenScript, IDT, Benchling). Input the sequence surrounding the R68 codon.
- Select sgRNAs that cut as close as possible to the target codon (ideally within 10 bp) to maximize HDR efficiency.[9]
- Choose a Cas9 variant that is appropriate for your system (e.g., Streptococcus pyogenes Cas9 with an NGG PAM).
- Prioritize sgRNAs with high predicted on-target efficiency and low off-target scores (see Table 1 for examples).
- Example: For the R68S mutation (g.11244321 C>A on NC\_000012.12), a potential sgRNA might target a sequence ending just upstream of the mutation site.

#### 1.2. HDR Template Design:

- For a single nucleotide polymorphism, a single-stranded oligodeoxynucleotide (ssODN) is a highly effective HDR template.[9]
- Design a ~150-200 nucleotide ssODN centered on the target mutation.
- The ssODN should contain the desired R68S mutation (CGC to AGC).
- Incorporate 75-100 nucleotides of homology on both sides of the mutation (homology arms) that perfectly match the wild-type genomic sequence.
- Crucially, introduce 1-2 silent mutations in the PAM sequence or the sgRNA seed region of the HDR template. This prevents the Cas9 nuclease from re-cutting the successfully edited allele, thereby increasing knock-in efficiency.
- Order the final ssODN as a high-purity, phosphorothioate-modified oligo to increase stability within the cell.



## Protocol 2: Vector Cloning and Cell Transfection

This protocol uses the all-in-one pSpCas9(BB)-2A-GFP (PX458) plasmid, which expresses both Cas9 and the sgRNA, along with a GFP marker for sorting.[10]

#### 2.1. sgRNA Cloning into PX458:

- Order two complementary oligos for your chosen sgRNA sequence, with appropriate overhangs for cloning into the Bbsl site of the PX458 vector.
- Phosphorylate and anneal the oligos to form a double-stranded insert.
- Digest the PX458 plasmid with the BbsI restriction enzyme.
- Ligate the annealed sgRNA insert into the digested PX458 vector using T4 DNA ligase.
- Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
- Verify successful cloning by Sanger sequencing of the plasmid isolated from several colonies.

#### 2.2. Cell Culture and Transfection:

- Culture the target cancer cell line (e.g., A549, HCT116) in its recommended growth medium under standard conditions (37°C, 5% CO2).
- One day before transfection, seed the cells in a 6-well plate to be 70-80% confluent on the day of transfection.
- On the day of transfection, prepare the transfection mix. For each well, combine:
  - 2.5 μg of the sequence-verified PX458-sgRNA plasmid.
  - 50 pmol of the ssODN HDR template.
- Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol to deliver the plasmid and ssODN into the cells.



- Include a control transfection with an empty PX458 vector.
- Incubate the cells for 48-72 hours post-transfection.

#### Protocol 3: Clonal Isolation and Validation

#### 3.1. Enrichment of Edited Cells:

- At 48-72 hours post-transfection, harvest the cells by trypsinization.
- Resuspend the cells in fluorescence-activated cell sorting (FACS) buffer.
- Use a cell sorter to isolate the GFP-positive cell population, which represents cells that were successfully transfected with the PX458 plasmid.[10]

## 3.2. Single-Cell Cloning:

- Plate the sorted GFP-positive cells into 96-well plates at a density of a single cell per well
  using limiting dilution or by FACS single-cell deposition.
- Allow individual cells to proliferate and form distinct colonies over 2-3 weeks. Monitor the
  plates regularly and change the medium as needed.

#### 3.3. Genomic DNA Extraction and PCR:

- Once colonies are well-established, harvest a portion of the cells from each clone for genomic DNA extraction. A portion can be cryopreserved while the rest is expanded.
- Design PCR primers that flank the target region in KRAS exon 2, amplifying a ~400-600 bp product.
- Perform PCR on the genomic DNA from each expanded clone.

## 3.4. Validation by Sanger Sequencing:

- Purify the PCR products from each clone.
- Send the purified products for Sanger sequencing using one of the PCR primers.

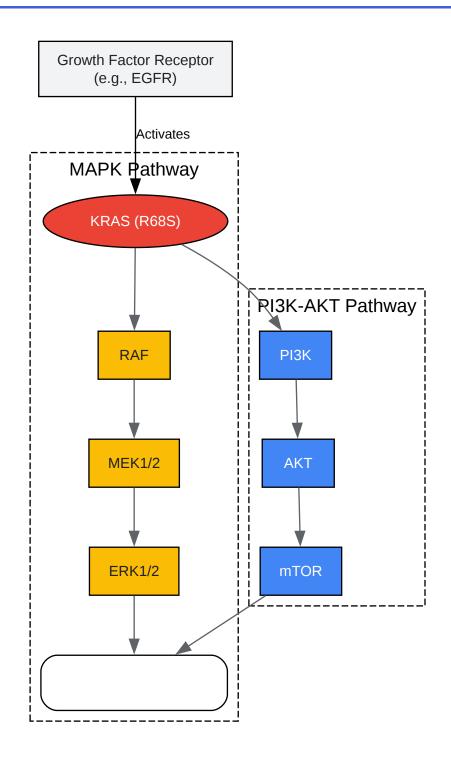


 Analyze the sequencing chromatograms to identify clones with the desired R68S mutation (CGC > AGC). Look for heterozygous (double peaks at the mutation site) or homozygous (a single clean peak for the mutated base) knock-ins.

# **KRAS Signaling Pathway**

The KRAS protein acts as a molecular switch in crucial signaling cascades that regulate cell proliferation, survival, and differentiation.[4][11] The oncogenic R68S mutation leads to constitutive activation of these pathways.





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Caption: Key downstream signaling pathways activated by oncogenic KRAS.

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